molecular formula C21H23Cl2NO5S B2690938 2,6-DICHLORO-4-[N-(4-METHYLBENZENESULFONYL)BUTANAMIDO]PHENYL BUTANOATE CAS No. 301313-77-9

2,6-DICHLORO-4-[N-(4-METHYLBENZENESULFONYL)BUTANAMIDO]PHENYL BUTANOATE

Cat. No.: B2690938
CAS No.: 301313-77-9
M. Wt: 472.38
InChI Key: HFKQSTJNHWOACO-UHFFFAOYSA-N
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Description

2,6-DICHLORO-4-[N-(4-METHYLBENZENESULFONYL)BUTANAMIDO]PHENYL BUTANOATE is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including chloro, sulfonyl, and butanamido groups, which contribute to its reactivity and versatility in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DICHLORO-4-[N-(4-METHYLBENZENESULFONYL)BUTANAMIDO]PHENYL BUTANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Sulfonylation: The addition of a sulfonyl group to the aromatic ring.

    Amidation: The formation of an amide bond between the sulfonyl group and butanoic acid derivative.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,6-DICHLORO-4-[N-(4-METHYLBENZENESULFONYL)BUTANAMIDO]PHENYL BUTANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2,6-DICHLORO-4-[N-(4-METHYLBENZENESULFONYL)BUTANAMIDO]PHENYL BUTANOATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-DICHLORO-4-[N-(4-METHYLBENZENESULFONYL)BUTANAMIDO]PHENYL BUTANOATE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-4-nitroaniline: Known for its use as a pesticide and its distinct chemical properties.

    2,6-Dichloro-N,N-dimethylpyridin-4-amine: Utilized in various chemical syntheses and industrial applications.

Uniqueness

2,6-DICHLORO-4-[N-(4-METHYLBENZENESULFONYL)BUTANAMIDO]PHENYL BUTANOATE stands out due to its combination of functional groups, which confer unique reactivity and versatility

Properties

IUPAC Name

[4-[butanoyl-(4-methylphenyl)sulfonylamino]-2,6-dichlorophenyl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2NO5S/c1-4-6-19(25)24(30(27,28)16-10-8-14(3)9-11-16)15-12-17(22)21(18(23)13-15)29-20(26)7-5-2/h8-13H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKQSTJNHWOACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC(=C(C(=C1)Cl)OC(=O)CCC)Cl)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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